molecular formula C19H23ClF3N5O2S B15144926 Alpelisib hydrochloride

Alpelisib hydrochloride

Cat. No.: B15144926
M. Wt: 477.9 g/mol
InChI Key: HJNPFZMOUFLFRE-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpelisib hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Alpelisib hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide) . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted analogs with different functional groups .

Properties

Molecular Formula

C19H23ClF3N5O2S

Molecular Weight

477.9 g/mol

IUPAC Name

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide;hydrochloride

InChI

InChI=1S/C19H22F3N5O2S.ClH/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28;/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29);1H/t12-;/m0./s1

InChI Key

HJNPFZMOUFLFRE-YDALLXLXSA-N

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F.Cl

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F.Cl

Origin of Product

United States

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